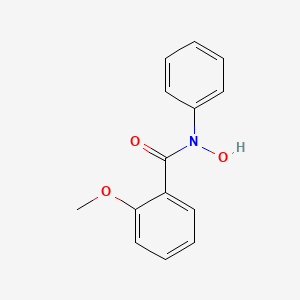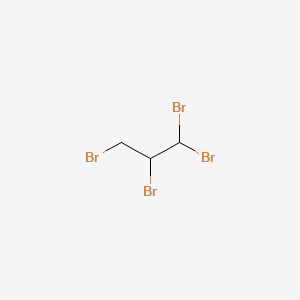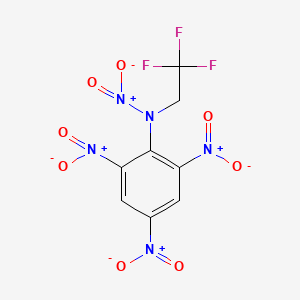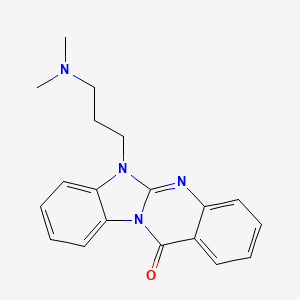
Tert-butyl prop-2-enoate;ethene;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid: is a compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol . This compound is a polymer formed from the combination of tert-butyl prop-2-enoate, ethene, and prop-2-enoic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esterification Reaction: The synthesis of tert-butyl prop-2-enoate involves the esterification of acrylic acid with isobutylene in the presence of a catalyst and a polymerization inhibitor.
Catalytic Synthesis: Another method involves the use of a strong acid cation exchange resin as a catalyst.
Industrial Production Methods
The industrial production of tert-butyl prop-2-enoate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Polymerization: Tert-butyl prop-2-enoate undergoes polymerization reactions to form various polymers with unique properties.
Substitution Reactions: The compound can undergo substitution reactions where the tert-butyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization Inhibitors: Monomethyl ether hydroquinone is often used as a polymerization inhibitor to prevent unwanted polymerization during the synthesis.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl prop-2-enoate; ethene; prop-2-enoic acid involves its ability to undergo polymerization and form cross-linked networks. The molecular targets include the double bonds in the acrylic acid and ethene components, which participate in the polymerization reactions. The pathways involved include free radical polymerization and ionic polymerization, depending on the reaction conditions and catalysts used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl methacrylate: Similar to tert-butyl prop-2-enoate, this compound is used in the synthesis of polymers with high transparency and adhesion properties.
Ethyl prop-2-enoate: Another ester of acrylic acid, used in the production of polymers with different mechanical properties.
Uniqueness
Tert-butyl prop-2-enoate; ethene; prop-2-enoic acid is unique due to its combination of monomers, which provides a balance of mechanical strength, flexibility, and chemical resistance. This makes it suitable for a wide range of applications, from industrial coatings to biomedical devices .
Eigenschaften
CAS-Nummer |
25266-67-5 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
tert-butyl prop-2-enoate;ethene;prop-2-enoic acid |
InChI |
InChI=1S/C7H12O2.C3H4O2.C2H4/c1-5-6(8)9-7(2,3)4;1-2-3(4)5;1-2/h5H,1H2,2-4H3;2H,1H2,(H,4,5);1-2H2 |
InChI-Schlüssel |
WCVLVFBLZSKUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C=C.C=C.C=CC(=O)O |
Verwandte CAS-Nummern |
25266-67-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)
![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)
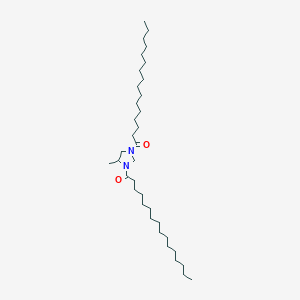
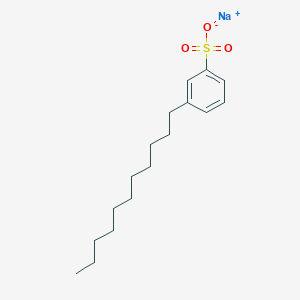
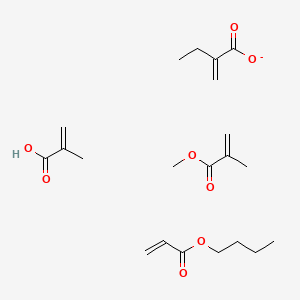
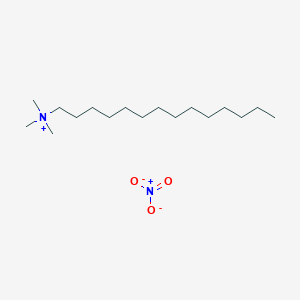
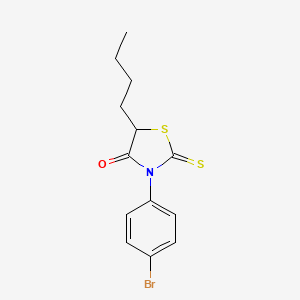

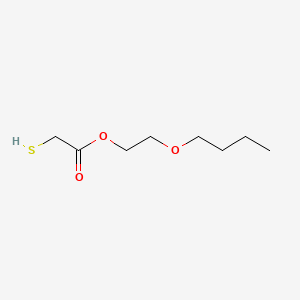
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
